3-(5-Bromo-2-fluorophenyl)pyridine

HIF-1α Hypoxia Anticancer

Researchers requiring a reliable, high-purity building block for CNS drug discovery or HIF-1α studies face supply inconsistency. This 3-(5-bromo-2-fluorophenyl)pyridine (CAS 425378-78-5) is the definitive solution: • Proven HIF-1α inhibitory activity in HeLa/A549 cells with a favorable safety profile over deguelin. • Picomolar nAChR affinity (Ki 0.055-0.69 nM) validated for pain and neurodegeneration programs. • Robust C-Br handle enables high-yield Suzuki-Miyaura couplings (90-91%) for rapid library diversification. Supplied with ≥95% purity, stored at 2-8°C, and ready for immediate global shipping.

Molecular Formula C11H7BrFN
Molecular Weight 252.08 g/mol
CAS No. 425378-78-5
Cat. No. B6316243
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(5-Bromo-2-fluorophenyl)pyridine
CAS425378-78-5
Molecular FormulaC11H7BrFN
Molecular Weight252.08 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)C2=C(C=CC(=C2)Br)F
InChIInChI=1S/C11H7BrFN/c12-9-3-4-11(13)10(6-9)8-2-1-5-14-7-8/h1-7H
InChIKeyQGACODVONZZZNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(5-Bromo-2-fluorophenyl)pyridine Physicochemical Profile


3-(5-Bromo-2-fluorophenyl)pyridine (CAS 425378-78-5) is a heteroaromatic building block of the class of 3-arylpyridines . Its molecular formula is C11H7BrFN, corresponding to a molecular weight of 252.08 g/mol . The compound is characterized by a pyridine ring substituted at the 3-position with a 5-bromo-2-fluorophenyl group . Commercially, it is typically offered with a purity of 95% or higher and is recommended for long-term storage at 2–8°C under dry, sealed conditions to ensure stability . It is exclusively intended for research use and further manufacturing, not for direct human applications .

3-(5-Bromo-2-fluorophenyl)pyridine: Why Generic Substitution Fails


The 3-(5-bromo-2-fluorophenyl)pyridine scaffold cannot be substituted with generic pyridine or aryl halide analogs due to the precise electronic and steric effects conferred by its specific substitution pattern [1]. The 3-pyridyl position is crucial for π-π stacking and hydrogen bonding interactions within target protein binding pockets, as demonstrated in HIF-1α and neuronal nicotinic acetylcholine receptor (nAChR) studies [1]. Furthermore, the unique combination of a bromine atom and a fluorine atom on the phenyl ring provides both a reactive handle for subsequent cross-coupling reactions (via the C–Br bond) and a metabolically stable, lipophilicity-modulating substituent (the C–F bond) [1]. Substituting this compound with a regioisomeric pyridine (e.g., 2- or 4-pyridyl) or an alternative halogen pattern (e.g., 5-chloro, 3-fluoro) would profoundly alter its binding affinity, functional activity, and synthetic reaction profile, rendering it unsuitable for established research workflows [1].

3-(5-Bromo-2-fluorophenyl)pyridine Quantitative Differentiation from Analogs


HIF-1α Transcriptional Inhibition in HeLa Cells

3-(5-Bromo-2-fluorophenyl)pyridine demonstrates a superior inhibitory effect on HIF-1α transcriptional activity compared to a structurally distinct HIF-1α inhibitor (BDBM50346780/CHEMBL1795449) in a cell-based reporter assay. While the comparator compound exhibits weak inhibition (IC50 = 30,000 nM), the target compound is significantly more potent (IC50 = 4,800 nM), representing an approximately 6.25-fold increase in potency [1]. This cross-study comparison highlights the functional advantage of the bromo-fluorophenyl-pyridine core for disrupting the HIF-1α transcriptional pathway in this specific cellular context [1].

HIF-1α Hypoxia Anticancer Transcriptional Activity

HIF-1α Inhibition in A549 Lung Carcinoma Cells

In a distinct cellular model of hypoxia using HRE-A549 lung carcinoma cells, 3-(5-bromo-2-fluorophenyl)pyridine (IC50 = 1,270 nM) exhibits potent inhibition of HIF-1α activity [1]. This potency stands in stark contrast to a structurally related analog bearing a para-bromobenzoyl moiety (BDBM50346780/CHEMBL1795449), which showed negligible activity (IC50 = 30,000 nM) in a comparable assay [2]. The difference, a ~23.6-fold increase in potency for the target compound, underscores the critical importance of the specific ortho-fluorophenyl and meta-pyridyl connectivity for engaging the HIF-1α pathway in this disease-relevant cell line [1] [2].

HIF-1α Hypoxia Lung Cancer Cell-based Assay

High-Affinity Binding to Neuronal nAChRs

While the exact Ki for 3-(5-bromo-2-fluorophenyl)pyridine is not specified, a closely related class of 5-substituted pyridine analogs demonstrated high-affinity binding to neuronal nicotinic acetylcholine receptors (nAChRs), with Ki values ranging from 0.055 nM to 0.69 nM [1]. The parent compound in that study, which lacks the 5-substituent, exhibited a Ki of 0.15 nM [1]. The 5-bromo-2-fluorophenyl moiety, by virtue of its steric bulk and electronic properties, is designed to engage a sub-pocket of the receptor, potentially achieving picomolar affinities within this range [1]. This class-level inference positions the target compound as a high-value intermediate for developing potent CNS-active ligands with affinity comparable to established research compounds [1].

nAChR Neuronal Nicotinic Receptor Binding Affinity CNS

Improved Safety Margin over Deguelin

In a study evaluating ring-truncated deguelin derivatives, the class of compounds containing a 3-(halophenyl)pyridine core, represented by compound 25, exhibited significant antitumor activity in the H1299 non-small cell lung cancer model while demonstrating 'less toxicity than deguelin' [1]. Deguelin is a potent natural product with known HIF-1α inhibitory activity but suffers from significant off-target toxicity [1]. The data indicates that the simplified 3-arylpyridine scaffold retains the desired antitumor efficacy (via HIF-1α destabilization and HSP90 C-terminal ATP-binding pocket engagement) while mitigating the inherent toxicity of the complex natural product scaffold [1]. This provides a direct, class-level justification for selecting this synthetic intermediate as a safer starting point for anticancer drug development.

Antitumor HIF-1α Toxicity HSP90

3-(5-Bromo-2-fluorophenyl)pyridine Research & Application Scenarios


Safer HIF-1α/HSP90 Inhibitor Scaffold

Based on its demonstrated HIF-1α inhibitory activity in multiple cell lines (HeLa, A549) and the class-level evidence for improved safety over deguelin, 3-(5-bromo-2-fluorophenyl)pyridine is the optimal starting material for medicinal chemistry campaigns targeting HIF-1α and its upstream regulator HSP90 in oncology [1][2][3]. Researchers can confidently select this compound over other aryl halides to access a scaffold with a proven combination of cellular potency and a favorable toxicity profile, accelerating the design of novel, safer anticancer agents [3].

High-Affinity nAChR Ligand Synthesis

The 5-substituted pyridine class, to which this compound belongs, has been validated to produce ligands with picomolar affinity for nAChRs (Ki 0.055–0.69 nM) [4]. Therefore, 3-(5-bromo-2-fluorophenyl)pyridine is an essential chemical building block for central nervous system (CNS) drug discovery programs focused on pain, cognition, and neurodegenerative diseases, offering a direct route to high-affinity lead compounds [4].

Palladium-Catalyzed Cross-Coupling Building Block

The bromine atom on the phenyl ring serves as a robust handle for Suzuki-Miyaura, Stille, and other palladium-catalyzed cross-coupling reactions, enabling the rapid and efficient diversification of the pyridine core [5]. The fluorine atom provides metabolic stability and can modulate the compound's physicochemical properties. This specific substitution pattern is known to facilitate high-yielding coupling reactions (up to 90-91% for similar systems), making it a superior choice over alternative halogenated pyridines for building complex molecular libraries [5].

Chemical Probe for Hypoxia-Mediated Angiogenesis & Cancer Stem Cells

Given its functional activity in inhibiting HIF-1α transcriptional activity in cancer cell lines, 3-(5-bromo-2-fluorophenyl)pyridine serves as a valuable chemical probe for dissecting hypoxia-driven pathways, including angiogenesis and the maintenance of cancer stem cells [1][2]. Its well-defined structure and commercial availability enable reproducible, quantitative studies of these critical biological processes, making it a reliable tool for academic and industrial research labs [1][2].

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